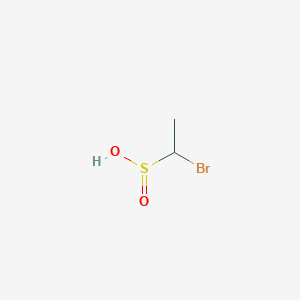![molecular formula C16H28N2O4 B14483044 N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine CAS No. 64325-15-1](/img/structure/B14483044.png)
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine is a synthetic compound that belongs to the class of amino acid derivatives It features a leucine moiety linked to a hexanoyl chain, which is further modified with a 2-methylacryloyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of L-leucine are protected using suitable protecting groups to prevent unwanted side reactions.
Formation of Hexanoyl Intermediate: The hexanoyl chain is introduced through an acylation reaction, often using hexanoyl chloride in the presence of a base such as triethylamine.
Introduction of 2-Methylacryloyl Group: The 2-methylacryloyl group is added via a Michael addition reaction, where the hexanoyl intermediate reacts with 2-methylacryloyl chloride.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated synthesizers can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound can be employed in studies of protein-ligand interactions and enzyme kinetics.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-leucine: A modified amino acid with similar structural features but different functional groups.
N-methyl-L-leucine: Another derivative of leucine with a methyl group substitution.
Uniqueness
N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine is unique due to its combination of a hexanoyl chain and a 2-methylacryloyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
64325-15-1 |
|---|---|
Molecular Formula |
C16H28N2O4 |
Molecular Weight |
312.40 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[6-(2-methylprop-2-enoylamino)hexanoylamino]pentanoic acid |
InChI |
InChI=1S/C16H28N2O4/c1-11(2)10-13(16(21)22)18-14(19)8-6-5-7-9-17-15(20)12(3)4/h11,13H,3,5-10H2,1-2,4H3,(H,17,20)(H,18,19)(H,21,22)/t13-/m0/s1 |
InChI Key |
OCQTTZPVTHKKRL-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CCCCCNC(=O)C(=C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCCCCNC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


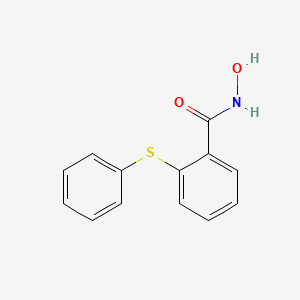


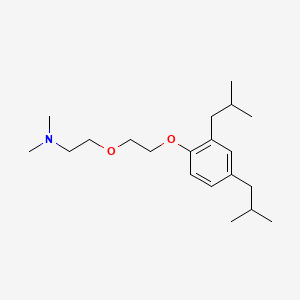
![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)



![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
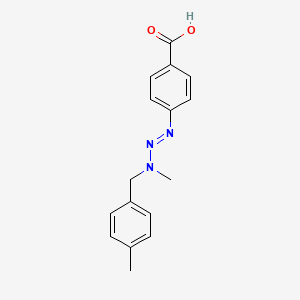
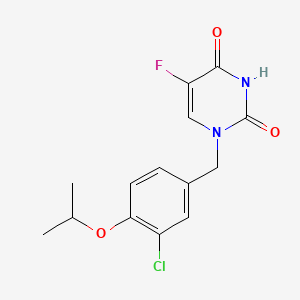
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
